6-Cyclobutylmethoxy-indan-1-one
Description
Contextualization of the Indanone Core Structure in Contemporary Organic Chemistry Research
The indanone core is considered a "privileged structure" in medicinal chemistry, frequently associated with pharmacologically active compounds. researchgate.netnih.gov Its rigid framework provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for designing molecules that can interact with high specificity at biological targets.
The study of 1-indanone (B140024) and its derivatives dates back to the early 20th century, with initial publications on their preparation appearing in the 1920s. nih.gov One of the earliest and most fundamental methods for synthesizing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. semanticscholar.orgd-nb.info This reaction typically employs a strong Lewis acid or Brønsted acid to facilitate the cyclization and formation of the five-membered ring.
Over the decades, the synthetic repertoire for accessing indanones has expanded significantly. Key methodologies that have been developed include:
Nazarov Cyclization: This electrocyclic reaction involves the acid-catalyzed cyclization of divinyl ketones, where one of the vinyl groups is part of an aromatic system, to yield α,β-unsaturated cyclopentanones, which can be readily converted to indanones. nih.govbeilstein-journals.org
Transition-Metal-Catalyzed Reactions: Modern synthetic chemistry has introduced various transition-metal-catalyzed methods, such as palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and rhodium-catalyzed asymmetric intramolecular additions, providing efficient and often stereoselective routes to substituted indanones. organic-chemistry.org
Photochemical Reactions: Photolysis of certain ketones has also been shown to be an effective method for generating 1-indanone derivatives. beilstein-journals.org
These evolving synthetic strategies have not only improved the efficiency and accessibility of the indanone core but have also enabled the synthesis of a vast library of derivatives with diverse substitution patterns for further investigation.
Beyond their role as precursors to pharmaceuticals, indanone derivatives are crucial tools in chemical and mechanistic biological research. Their rigid structure allows for the systematic study of structure-activity relationships (SAR), providing insights into the molecular interactions between small molecules and biological macromolecules. nih.gov
Indanones are instrumental in the following research areas:
Enzyme Inhibition Studies: The indanone scaffold is a core component of molecules designed to inhibit various enzymes. For instance, derivatives have been synthesized to act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and -B), enzymes that are critical in neurochemical pathways. nih.gov Investigating these inhibitors helps elucidate enzyme mechanisms and the consequences of their inhibition.
Probe Development: As small molecules with strong affinity for specific biological targets, indanones serve as chemical probes to investigate the roles of proteins in cellular processes. nih.gov
Antiviral and Antimicrobial Research: Indanone derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and antifungal properties, making them subjects of study in the development of new antimicrobial agents. nih.govbeilstein-journals.orgnih.gov
Materials Science: The applications of indanones extend to materials science, where they have been used as ligands in olefin polymerization catalysts. nih.gov
Interactive Table: Key Synthetic Methods for 1-Indanones
| Method | Description | Key Reagents |
| Friedel-Crafts Acylation | Intramolecular cyclization of 3-arylpropionic acids or acid chlorides. | Lewis acids (e.g., AlCl₃), Brønsted acids (e.g., PPA). semanticscholar.orgd-nb.info |
| Nazarov Cyclization | Acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones. | Protic or Lewis acids. beilstein-journals.org |
| Palladium-Catalyzed Carbonylation | Carbonylative cyclization of unsaturated aryl halides. | Palladium catalyst, CO gas. organic-chemistry.org |
| Rhodium-Catalyzed Addition | Asymmetric intramolecular 1,4-addition of borane derivatives. | Rhodium catalyst, chiral ligands. organic-chemistry.org |
Overview of Scholarly Interests and Research Trajectories for 6-Cyclobutylmethoxy-indan-1-one and Structurally Related Analogues
While extensive literature exists on the indanone core, specific research on This compound is less prevalent in broadly accessible scientific literature, though it is mentioned in patent literature as a BACE (beta-secretase) inhibitor. chiralen.com However, by examining its structural components—the 6-alkoxy-indan-1-one core and the cyclobutylmethoxy side chain—we can infer the scientific interest and research direction for this class of molecules.
Structurally related analogues, particularly 6-methoxy-1-indanone, have been studied more thoroughly. This analogue serves as a precursor in the synthesis of various compounds, including those investigated as α1-adrenoceptor antagonists. echemi.comchemicalbook.com The position of the alkoxy group on the aromatic ring significantly influences the electronic properties and potential biological interactions of the molecule.
The incorporation of a cyclobutyl group, and by extension a cyclobutylmethoxy moiety, into a molecular scaffold is a deliberate strategy in medicinal chemistry and organic synthesis. nih.govru.nlcancer.govnih.gov The cyclobutane (B1203170) ring possesses unique structural and conformational properties that can impart favorable characteristics to a parent molecule.
Key features and their implications include:
Conformational Restriction: The cyclobutane ring is more rigid than a linear alkyl chain. Attaching it to the indanone core can lock the ether side chain into a more defined orientation, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding. nih.govlifechemicals.com
Metabolic Stability: Alkyl ethers are susceptible to metabolic degradation by enzymes such as cytochrome P450. The steric bulk and strained nature of the cyclobutyl ring can hinder enzymatic access, thereby increasing the metabolic stability and in vivo half-life of the compound compared to simpler alkoxy groups (e.g., methoxy or ethoxy). nih.govru.nlcancer.gov
Lipophilicity and Hydrophobic Interactions: The cyclobutyl group is a non-polar, lipophilic moiety. Its inclusion can enhance the molecule's ability to cross cell membranes and to fit into hydrophobic pockets within a protein's active site. nih.govru.nlcancer.gov
Unique Three-Dimensional Shape: Unlike flat aromatic rings or linear chains, the puckered, three-dimensional structure of the cyclobutane ring can provide a better structural complement to the topology of a target binding site. nih.govru.nl
Interactive Table: Properties Conferred by the Cyclobutyl Moiety
| Property | Description | Rationale in Molecular Design |
| Increased Metabolic Stability | Resistance to enzymatic degradation. | To prolong the duration of action of a molecule. nih.govcancer.gov |
| Conformational Restriction | Limits the number of possible spatial arrangements of a side chain. | To improve binding affinity and selectivity for a target. nih.govlifechemicals.com |
| Filling Hydrophobic Pockets | The non-polar nature allows for favorable interactions in non-polar binding sites. | To enhance ligand-receptor binding. nih.govru.nl |
| Reduced Planarity | Introduces a three-dimensional character to the molecule. | To improve solubility and escape from "flatland" of many aromatic drugs. nih.govcancer.gov |
The rationale for synthesizing and investigating this compound likely stems from a hypothesis-driven approach to modify a known bioactive scaffold. Given that 6-alkoxy-indanones have been explored for various biological activities, researchers might investigate the cyclobutylmethoxy derivative for several reasons:
To Enhance Pharmacokinetic Properties: A primary hypothesis could be that replacing a simple methoxy group (as in 6-methoxy-1-indanone) with a cyclobutylmethoxy group will improve the metabolic stability of the compound. nih.govcancer.gov This is a common strategy in drug discovery to create more robust molecular candidates.
To Probe Steric and Conformational Requirements of a Target: The synthesis of a series of analogues with varying alkoxy groups (e.g., methoxy, isopropoxy, cyclobutylmethoxy) allows researchers to map the size and shape of a receptor's binding pocket. The bulkier, conformationally constrained cyclobutylmethoxy group would serve to test the spatial tolerance of the target.
To Modulate Receptor Subtype Selectivity: For targets that exist as multiple isoforms or subtypes (e.g., adrenoceptors), subtle changes in ligand structure can dramatically alter selectivity. The unique shape of the cyclobutylmethoxy group could confer selectivity for one subtype over another, which is a critical goal in designing targeted therapies.
Synthetic Accessibility: The synthesis of this compound can be envisioned through established synthetic routes. A plausible approach would involve the Williamson ether synthesis, reacting the hydroxyl group of 6-hydroxy-indan-1-one with a cyclobutyl-containing electrophile like (bromomethyl)cyclobutane. The 6-hydroxy-indan-1-one precursor can, in turn, be prepared from hydroquinone or other suitably substituted aromatic starting materials, followed by reactions to build the five-membered ring.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(cyclobutylmethoxy)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-14-7-5-11-4-6-12(8-13(11)14)16-9-10-2-1-3-10/h4,6,8,10H,1-3,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOIYWLQJBTKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC3=C(CCC3=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Cyclobutylmethoxy Indan 1 One
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 6-Cyclobutylmethoxy-indan-1-one, this process highlights two primary areas for strategic disconnection: the formation of the core indanone structure and the attachment of the ether side chain.
Dissection of the Indanone Ring System Formation
The central feature of the target molecule is the indanone bicyclic ring system. A primary disconnection strategy involves breaking the bonds of the five-membered ring, which is typically formed in the final stages of the synthesis via an intramolecular cyclization. The most logical disconnection is the C4-C5 bond, which is formed via an intramolecular electrophilic aromatic substitution. This reveals a substituted phenylpropionic acid or a related derivative as the immediate precursor. This approach simplifies the complex bicyclic system into a more manageable monosubstituted benzene (B151609) derivative. nih.govbeilstein-journals.org The key challenge in this step is ensuring the correct regiochemical outcome during the cyclization process.
Another retrosynthetic approach could involve the disconnection of the C1-C2 and C3-C(aromatic) bonds, suggesting a Paal-Knorr type synthesis or a condensation reaction, although intramolecular Friedel-Crafts reactions are generally more common for this specific scaffold. rsc.org
Strategic Planning for the Introduction of the 6-Cyclobutylmethoxy Side Chain
The second key feature is the 6-cyclobutylmethoxy group. This ether linkage (Ar-O-CH₂-Cyclobutyl) presents a clear point for disconnection. The most common and direct method for forming such an ether bond is the Williamson ether synthesis. wikipedia.orgbyjus.com This retrosynthetic step breaks the ether bond, leading to two precursor molecules: a phenol (B47542) (6-hydroxyindan-1-one) and a cyclobutylmethyl halide (or tosylate).
Alternatively, the ether group can be installed on the benzene ring prior to the formation of the indanone system. In this scenario, the retrosynthetic pathway would start with disconnecting the indanone ring as described above (2.1.1.), leading to a precursor such as 3-(3-(cyclobutylmethoxy)phenyl)propanoic acid. This strategy requires the ether linkage to be stable to the conditions of the cyclization reaction, which is often the case. This latter approach is generally preferred as it avoids potential complications of performing reactions on the indanone core itself and allows for earlier introduction of the desired side chain.
Comprehensive Review of Established and Emerging Synthetic Routes
The synthesis of indanones is a well-established field in organic chemistry, with several reliable methods for constructing the bicyclic ring system. These methods can be adapted for the specific synthesis of this compound.
Classical Approaches for Indanone Ring Formation (e.g., Friedel-Crafts Acylation Variations, Dieckmann Condensation)
The formation of the indanone ring is most frequently accomplished via intramolecular cyclization reactions.
Friedel-Crafts Acylation and its Variations: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govbeilstein-journals.org In this reaction, the aromatic ring acts as a nucleophile and attacks an electrophilic acylium ion generated in situ from the carboxylic acid or its derivative. This reaction is typically promoted by a strong Lewis acid, such as AlCl₃ or SnCl₄, or a Brønsted acid like polyphosphoric acid (PPA) or sulfuric acid. beilstein-journals.orgrug.nl
An efficient one-pot process has been described for the preparation of 1-indanones from benzoic acids, which involves the formation of an acyl chloride, reaction with ethylene (B1197577), and a subsequent intramolecular Friedel-Crafts alkylation. nih.govbeilstein-journals.org More recently, superacids like trifluoromethanesulfonic acid (TfOH) have been shown to effectively promote the cyclization, often leading to higher yields and cleaner reactions. rsc.org
Dieckmann Condensation: The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester, which is a valuable precursor to cyclic ketones. wikipedia.orgnumberanalytics.com To synthesize an indanone via this route, a suitable aromatic diester, such as an ester of 2-(carboxymethyl)phenylacetic acid, would be required. The base (e.g., sodium ethoxide) removes an acidic α-proton from one of the ester groups, generating an enolate that then attacks the other ester carbonyl group, leading to a five-membered ring. libretexts.orgchemistrysteps.com Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired indanone. While a powerful tool for ring formation, the synthesis of the required starting diester can sometimes be more complex than the precursor for a Friedel-Crafts reaction. organic-chemistry.org
Optimization of Reaction Conditions for Aromatic Cyclization
The efficiency and regioselectivity of the indanone ring formation are highly dependent on the reaction conditions. The choice of acid catalyst, solvent, and temperature are critical parameters that must be optimized.
For Friedel-Crafts type cyclizations, the strength and amount of the acid catalyst are crucial. Polyphosphoric acid (PPA) is a widely used reagent, and its composition (degree of hydrolysis) can significantly impact the regioselectivity of the cyclization. rug.nl Stronger acids like triflic acid can promote cyclization under milder conditions. rsc.org The table below summarizes the optimization of conditions for a related electrochemical decarboxylative cycloalkylation, which highlights the importance of various parameters. nih.govacs.org
Table 1: Optimization of Reaction Conditions for Electrochemical Cycloalkylation
| Entry | Variation from Optimal Conditions | Yield (%) |
|---|---|---|
| 1 | None (Optimal: Graphite anode, DCM/HFIP solvent, Bu₄NPF₆ electrolyte) | 65 |
| 2 | nBu₄NClO₄ electrolyte | 21 |
| 3 | nBu₄NBF₄ electrolyte | 30 |
| 4 | Pt anode | 0 |
| 5 | Reticulated Vitreous Carbon (RVC) anode | 0 |
Data adapted from an electrochemical decarboxylative cycloalkylation study, demonstrating the sensitivity of cyclization reactions to various parameters. nih.govacs.org
Influence of Substituent Effects on Regioselectivity
The regiochemical outcome of the intramolecular Friedel-Crafts reaction is governed by the electronic and steric nature of the substituents on the aromatic ring. The cyclobutylmethoxy group is an alkoxy group, which is a powerful electron-donating and activating substituent. byjus.com In electrophilic aromatic substitution, alkoxy groups are ortho- and para-directing. ncert.nic.in
For the synthesis of this compound, the precursor would be a 3-phenylpropionic acid derivative with the cyclobutylmethoxy group at the meta position relative to the propionic acid side chain. The activating, ortho-, para-directing nature of the ether substituent will direct the cyclization to one of the two carbons ortho to it. One of these positions is para to the deactivating acylpropyl chain, leading to the formation of the desired 6-substituted indanone. Cyclization to the other ortho position is also possible, which would lead to the 4-substituted isomer. The ratio of these isomers can be influenced by steric factors and the specific reaction conditions employed. rug.nlbeilstein-journals.org Bulky substituents can sterically hinder the approach of the electrophile to the ortho position, potentially influencing the product distribution. beilstein-journals.orgresearchgate.net
Modern Catalytic Methods for Indanone Ring Closure and Selective Functionalization
The construction of the indanone skeleton is a critical step, and numerous catalytic methods have been developed to replace classical, often harsh, conditions like intramolecular Friedel-Crafts acylations. beilstein-journals.orgresearchgate.net These modern approaches provide milder reaction conditions, higher yields, and better functional group tolerance.
Transition-metal catalysis, particularly using palladium, has become a cornerstone for the synthesis of indanones. acs.org These methods often involve the intramolecular cyclization of appropriately substituted aromatic precursors.
One prominent strategy is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org For instance, a precursor like 1-iodo-3-(3-methoxyphenyl)propane could theoretically be cyclized under a carbon monoxide atmosphere with a palladium catalyst to form the indanone ring. A related and powerful method is the reductive-Heck reaction. An intramolecular asymmetric reductive-Heck reaction, catalyzed by a palladium complex, has been developed to produce enantiomerically enriched 3-substituted indanones from chalcone-type precursors. nih.govacs.orgfigshare.com While the target molecule is not chiral, this methodology highlights the power of palladium catalysis in forming the five-membered ring of the indanone core.
Another approach is the Heck-aldol annulation cascade. This one-pot reaction can proceed via palladium catalysis in a suitable solvent like ethylene glycol, where a Heck reaction first installs an enol functionality on the aromatic ring, followed by an aldol-type annulation to form the indanone structure. beilstein-journals.org
In addition to metal-based catalysis, organocatalytic and photochemical methods have emerged as powerful, metal-free alternatives for indanone synthesis.
Organocatalysis often utilizes small organic molecules, such as amino acids or their derivatives, to catalyze reactions. For example, L-proline has been shown to be an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes, yielding indanone scaffolds. gold-chemistry.org Chiral N-heterocyclic carbene (NHC) catalysts can trigger intramolecular Michael additions with excellent control over stereochemistry, providing access to functionalized indanes. vaia.com
Photochemical methods offer another route, using light to initiate ring-forming reactions. The photolysis of certain ortho-substituted aromatic ketones can lead to the formation of 1-indanones. acs.org For example, irradiation of specific phenacyl epoxides or chlorides can induce a photoenolization reaction, which is the key step in the cyclization to form the indanone ring. rsc.org These reactions can be highly efficient and provide access to highly functionalized indanones that may be difficult to synthesize via other routes. nih.gov
Targeted Incorporation of the Cyclobutylmethoxy Group
Once the indanone core is established, or by using a pre-functionalized starting material, the cyclobutylmethoxy group must be attached to the 6-position of the aromatic ring. This is typically achieved through etherification of a hydroxyl group or via a modern cross-coupling reaction.
The most direct and classical method for forming the aryl ether bond in this compound is the Williamson ether synthesis. gold-chemistry.orgwikipedia.org This SN2 reaction involves a nucleophilic attack by an alkoxide on an alkyl halide. masterorganicchemistry.comyoutube.com
The synthesis would proceed in two main steps:
Preparation of 6-hydroxy-indan-1-one : This precursor can be synthesized through various routes, such as the cyclization of 3-(3-hydroxyphenyl)propanoic acid.
Etherification : The 6-hydroxy-indan-1-one is deprotonated with a suitable base to form the more nucleophilic phenoxide. This intermediate is then reacted with a cyclobutylmethyl electrophile, such as cyclobutylmethyl bromide or tosylate, to form the final product.
The reaction is typically heated under reflux to ensure completion. gold-chemistry.org This method is robust and widely used due to the availability of starting materials and the simplicity of the procedure. wikipedia.org
Modern cross-coupling chemistry provides a powerful alternative to the Williamson ether synthesis, particularly the palladium-catalyzed C–O coupling, often referred to as Buchwald-Hartwig etherification. nih.govorganic-chemistry.orgwikipedia.org This reaction class allows for the formation of aryl ethers by coupling an aryl halide or triflate with an alcohol. acs.orgmit.edu
The synthetic route would involve:
Preparation of a 6-halo-indan-1-one : A precursor such as 6-bromo-1-indanone (B133036) is required. oakwoodchemical.com This can be prepared via cyclization of a brominated phenylpropanoic acid derivative or by direct bromination of indanone. beilstein-journals.orgguidechem.com
Palladium-Catalyzed C–O Coupling : The 6-bromo-1-indanone is then coupled with cyclobutylmethanol in the presence of a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base.
The success of these couplings often depends on the choice of ligand, which must facilitate the challenging reductive elimination step that forms the C–O bond. acs.orgnih.gov Bulky, electron-rich phosphine ligands, such as those based on biaryl or bipyrazolyl scaffolds, have been developed specifically for this purpose. acs.orgacs.org
This method is highly valued for its broad functional group tolerance and often milder conditions compared to classical methods. nih.govacs.org
Stereoselective Synthesis and Enantiopurity Control (if chiral centers are present)
The specific molecule, this compound, is achiral. The indanone core itself has a plane of symmetry, and the substituent is located on the aromatic ring, which does not create a stereocenter. Therefore, enantiopurity control is not a consideration for the synthesis of this particular compound.
However, the indanone scaffold is a common feature in many chiral molecules of medicinal importance, where substituents at the C2 or C3 position of the five-membered ring introduce chirality. organic-chemistry.orgrsc.org Should a chiral derivative be desired, numerous stereoselective methods are available.
Synthesis of Chiral 3-Substituted Indanones : These can be prepared via asymmetric intramolecular reactions. For example, rhodium-catalyzed asymmetric 1,4-addition of aryl boronates to enones or palladium-catalyzed asymmetric reductive-Heck reactions can generate 3-aryl-1-indanones with high enantiomeric excess. organic-chemistry.orgnih.gov Asymmetric transfer hydrogenation can be used for the kinetic resolution of racemic 3-aryl-indanones, providing access to both the chiral alcohol and the unreacted chiral ketone. rsc.org
Synthesis of Chiral 2-Substituted Indanones : Introducing a substituent at the C2 position can also create a stereocenter. Organocatalytic approaches, such as sequential Michael additions and cycloadditions, can be employed to construct indane frameworks with multiple stereocenters, including one at the C2 position, with high diastereoselectivity and enantioselectivity. nih.gov
These advanced catalytic methods provide a powerful toolkit for creating not only the target achiral molecule but also a wide range of potentially valuable chiral indanone derivatives.
Asymmetric Synthetic Methodologies for Indanone Derivatives
The development of asymmetric routes to chiral indanones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several powerful strategies have been established for the enantioselective synthesis of the indanone core, which can be adapted for the preparation of chiral this compound.
One of the most effective approaches involves the asymmetric intramolecular Friedel-Crafts reaction. This can be achieved through the use of chiral Lewis acids or Brønsted acids to catalyze the cyclization of a suitable prochiral precursor. For instance, a 3-(4-(cyclobutylmethoxy)phenyl)propanoic acid derivative could be cyclized using a chiral acid catalyst to furnish the desired indanone in high enantiomeric excess.
Another prominent method is the transition metal-catalyzed asymmetric hydrogenation of a corresponding indone precursor. Chiral rhodium and ruthenium complexes, bearing sophisticated phosphine ligands, have proven to be highly effective in reducing the double bond of the indone ring with excellent enantioselectivity. nih.gov
Furthermore, enantioselective desymmetrization of prochiral diketones or related substrates offers an elegant entry to chiral indanones. This can be accomplished using chiral reagents or catalysts to selectively transform one of two enantiotopic functional groups.
Recent advancements have also highlighted the utility of organocatalysis in the asymmetric synthesis of indanones. rsc.org Chiral amines, thioureas, and phosphoric acids have been successfully employed to catalyze various transformations, such as Michael additions and aldol (B89426) reactions, to construct the chiral indanone scaffold with high stereocontrol. rsc.org
Application of Chiral Auxiliaries and Catalysts
The quest for enantiomerically pure this compound necessitates the use of either chiral auxiliaries or chiral catalysts to induce stereoselectivity in key bond-forming reactions. youtube.comwikipedia.org
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered. For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, could be appended to a precursor molecule. wikipedia.orgresearchgate.net For example, an acylated chiral auxiliary could undergo a diastereoselective intramolecular Friedel-Crafts reaction, with the stereochemical outcome dictated by the steric and electronic properties of the auxiliary.
Chiral Catalysts: In contrast to stoichiometric chiral auxiliaries, chiral catalysts can generate large quantities of a chiral product from a small amount of the catalyst. youtube.com This approach is often more atom-economical and, therefore, more desirable for large-scale synthesis. A variety of chiral transition metal catalysts and organocatalysts are available for the asymmetric synthesis of indanones. rsc.orgorganic-chemistry.org For instance, a rhodium-catalyzed asymmetric intramolecular 1,4-addition of a suitable boronic acid derivative could be employed to construct the chiral indanone core. organic-chemistry.org The choice of the chiral ligand, such as (R)-MonoPhos, is crucial for achieving high enantioselectivity. nih.gov
The following table provides a conceptual comparison of the application of a chiral auxiliary versus a chiral catalyst in a key synthetic step for an indanone derivative.
| Feature | Chiral Auxiliary Approach | Chiral Catalyst Approach |
| Principle | Substrate-controlled diastereoselective reaction | Catalyst-controlled enantioselective reaction |
| Stoichiometry | Stoichiometric use of the chiral auxiliary | Catalytic amount of the chiral catalyst |
| Example Reaction | Diastereoselective intramolecular Friedel-Crafts of an acylated chiral auxiliary | Enantioselective hydrogenation of an indone using a chiral Rh-catalyst |
| Advantages | High diastereoselectivities often achievable, predictable stereochemical outcome | High turnover numbers, atom-economical, suitable for large-scale synthesis |
| Disadvantages | Requires additional steps for attachment and removal of the auxiliary | Catalyst development can be challenging, may require higher catalyst loading for difficult substrates |
Reaction Optimization and Process Intensification in Laboratory Synthesis
The efficient laboratory-scale synthesis of this compound relies on careful optimization of reaction conditions and the application of process intensification strategies to maximize yield, purity, and sustainability.
Screening of Solvents, Reagents, and Temperature for Maximized Yield and Purity
The selection of appropriate solvents, reagents, and reaction temperatures is critical for the success of any synthetic transformation. A systematic screening process is typically employed to identify the optimal conditions for key steps in the synthesis of this compound. For a crucial intramolecular Friedel-Crafts cyclization step, a hypothetical screening process is illustrated in the table below.
| Entry | Lewis Acid (Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | AlCl₃ | Dichloromethane | 0 to rt | 12 | 65 | 85 |
| 2 | AlCl₃ | 1,2-Dichloroethane (B1671644) | rt to 50 | 8 | 72 | 88 |
| 3 | FeCl₃ | Dichloromethane | rt | 12 | 55 | 80 |
| 4 | TiCl₄ | Dichloromethane | -20 to 0 | 10 | 78 | 92 |
| 5 | SnCl₄ | Dichloromethane | 0 | 10 | 75 | 90 |
| 6 | TiCl₄ | 1,2-Dichloroethane | 0 | 8 | 85 | 95 |
| 7 | TiCl₄ | Nitromethane | -20 | 12 | 82 | 94 |
This is a hypothetical data table for illustrative purposes.
As depicted in the table, a systematic variation of the Lewis acid, solvent, and temperature can lead to a significant improvement in both the yield and purity of the desired indanone. In this hypothetical scenario, using titanium tetrachloride in 1,2-dichloroethane at 0°C provides the optimal balance of reactivity and selectivity.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable processes. rsc.orgnih.gov Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids. Similarly, employing less toxic and corrosive reagents is crucial. For example, using a solid acid catalyst instead of strong mineral acids for cyclization reactions can minimize waste and safety hazards. acs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave irradiation or ultrasound can sometimes accelerate reactions and reduce energy input compared to conventional heating. nih.gov
Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. As discussed previously, both chiral and achiral catalysts can significantly improve the efficiency and environmental footprint of the synthesis. organic-chemistry.orgrsc.org
Renewable Feedstocks: While not always feasible for complex molecules, exploring the use of starting materials derived from renewable resources is a long-term goal of green chemistry.
By thoughtfully applying these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.
Chemical Reactivity and Advanced Derivatization Studies of 6 Cyclobutylmethoxy Indan 1 One
Electrophilic and Nucleophilic Reactivity of the Indanone Carbonyl Group
The carbonyl group at the 1-position of the indanone core is a primary site for both electrophilic and nucleophilic attack. This reactivity is fundamental to many derivatization strategies.
Reductions, Oxidations, and Condensation Reactions
The ketone functionality of 6-Cyclobutylmethoxy-indan-1-one is susceptible to a variety of common carbonyl reactions.
Reductions: The carbonyl group can be readily reduced to a hydroxyl group, forming the corresponding indanol. This transformation is typically achieved using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reagent can influence the stereoselectivity of the reaction.
Oxidations: While the indanone itself is a ketone, the adjacent methylene (B1212753) group (at the C2 position) can be oxidized under certain conditions. For example, oxidation with reagents like selenium dioxide can lead to the formation of the corresponding 1,2-dicarbonyl compound, an indan-1,2-dione. nih.gov
Condensation Reactions: The carbonyl group can participate in various condensation reactions. For instance, aldol-type condensations can occur at the adjacent C2 position. researchgate.net Claisen-Schmidt condensations with aldehydes can also take place, typically under basic conditions, to yield 2-benzylidene-1-indanone (B110557) derivatives. rsc.org Knoevenagel condensations with active methylene compounds like malononitrile (B47326) are also feasible, often catalyzed by a weak base. nih.govbeilstein-journals.org
Table 1: Representative Carbonyl Group Reactions
| Reaction Type | Reagent/Conditions | Product Type |
|---|---|---|
| Reduction | NaBH4 or LiAlH4 | 6-Cyclobutylmethoxy-indan-1-ol |
| Oxidation | SeO2 | 6-Cyclobutylmethoxy-indan-1,2-dione |
| Aldol (B89426) Condensation | Base or Acid Catalyst | Dimeric or other condensation products |
| Claisen-Schmidt Condensation | Aldehyde, Base (e.g., NaOH) | 2-Alkylidene/Arylidene-6-cyclobutylmethoxy-indan-1-one |
Formation of Imines, Enamines, and Other Derivatives
The reaction of the indanone carbonyl with amines leads to the formation of nitrogen-containing derivatives such as imines and enamines. chemistrysteps.com
Imines: Primary amines react with this compound under mildly acidic conditions to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
Enamines: Secondary amines react with the indanone to form enamines. chemistrysteps.com In this case, after the initial addition and formation of an iminium ion, a proton is removed from an adjacent carbon atom (the α-carbon), resulting in a carbon-carbon double bond. chemistrysteps.comresearchgate.net
These reactions are valuable for introducing nitrogen-containing functionalities and for further synthetic manipulations.
Functionalization of the Aromatic Ring System
The benzene (B151609) ring of the indanone core, activated by the electron-donating cyclobutylmethoxy group, is amenable to various functionalization reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The 6-cyclobutylmethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. perlego.comwikipedia.org This means that incoming electrophiles will preferentially add to the positions ortho and para to this group. Given the structure of the indanone, the likely positions for substitution are C5 and C7. The relative ratio of substitution at these positions will depend on steric hindrance and the specific reaction conditions. d-nb.inforug.nl Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. total-synthesis.comlumenlearning.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Electronic Effect of -OCH2-cyclobutyl | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| C5 | Ortho to activating group | Less hindered | Favorable for substitution |
Cross-Coupling Reactions for Further Decoration (e.g., Suzuki-Miyaura, Heck, Sonogashira)
To introduce more complex substituents onto the aromatic ring, modern cross-coupling reactions are employed. tezu.ernet.in This typically requires prior conversion of a C-H bond on the ring to a C-halogen or C-triflate bond.
Suzuki-Miyaura Coupling: A halogenated derivative of this compound can be coupled with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. rsc.orgnih.govnih.govrsc.orgnih.govyoutube.com This reaction is highly versatile for introducing aryl or vinyl groups.
Heck Reaction: This palladium-catalyzed reaction couples a halo-indanone with an alkene to form a new substituted alkene. tezu.ernet.in
Sonogashira Coupling: This reaction involves the coupling of a halo-indanone with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce an alkynyl substituent. nih.govresearchgate.netorganic-chemistry.org
These cross-coupling reactions provide powerful tools for the synthesis of a wide array of derivatives of this compound. acs.org
Chemical Transformations Involving the Cyclobutylmethoxy Side Chain
The cyclobutylmethoxy side chain, while generally stable, can undergo specific chemical transformations.
The ether linkage is typically robust but can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (HBr or HI). pressbooks.pubwikipedia.orgchemistrysteps.commasterorganicchemistry.com This would result in the formation of 6-hydroxy-indan-1-one and a cyclobutylmethyl halide. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com
The cyclobutyl ring itself is relatively stable but possesses ring strain. fiveable.me Under certain catalytic conditions, ring-opening or rearrangement reactions could potentially be induced, although this would require specific and likely forcing conditions. Studies on related cyclobutane (B1203170) derivatives show they are generally stable to moderate acidic and basic conditions. nih.gov
Ether Cleavage and Subsequent Functionalization
The ether linkage in this compound represents a key site for synthetic modification. Cleavage of this bond, typically under acidic conditions, unmasks a phenolic hydroxyl group, which can then be subjected to a wide array of functionalization reactions.
Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for the cleavage of aryl alkyl ethers. openstax.orglibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group. masterorganicchemistry.com Given that the cyclobutylmethyl group is a primary alkyl group, the subsequent cleavage is expected to occur through an SN2 mechanism. openstax.orglibretexts.org Nucleophilic attack by the halide ion (Br⁻ or I⁻) would occur at the less sterically hindered carbon of the cyclobutylmethyl group.
The expected products of this reaction are 6-hydroxy-indan-1-one and the corresponding cyclobutylmethyl halide. The phenolic product, 6-hydroxy-indan-1-one, is a versatile intermediate for further derivatization. The hydroxyl group can be alkylated, acylated, or converted to a sulfonate ester, allowing for the introduction of a wide range of functional groups to modify the properties of the parent molecule.
Table 1: Predicted Products of Ether Cleavage of this compound
| Reagent | Major Organic Products | Mechanism |
| HBr (conc.) | 6-Hydroxy-indan-1-one, (Bromomethyl)cyclobutane | SN2 |
| HI (conc.) | 6-Hydroxy-indan-1-one, (Iodomethyl)cyclobutane | SN2 |
Ring-Opening Reactions of the Cyclobutyl Moiety
The cyclobutyl group in this compound possesses significant ring strain, estimated to be around 26.3 kcal/mol. masterorganicchemistry.com This inherent strain makes the four-membered ring susceptible to opening under various reaction conditions, including thermal, photochemical, and radical-initiated pathways, to form more stable acyclic structures. wikipedia.orgchemistrysteps.com
Ring-opening reactions of the cyclobutyl group can lead to the formation of derivatives containing a linear butenyl side chain. For instance, under radical conditions, a cyclobutylmethyl radical can undergo rearrangement to a 4-pentenyl radical. In the context of this compound, this could translate to the formation of a 6-(pent-4-en-1-yloxy)indan-1-one derivative. Such reactions can be initiated by radical initiators or by photolysis.
The propensity for ring-opening provides a unique avenue for the synthesis of novel indanone derivatives with extended and unsaturated side chains, which may exhibit different biological activities or physical properties compared to the parent compound.
Chemical Stability and Degradation Pathways (mechanistic, non-storage related)
Understanding the chemical stability and degradation pathways of this compound is crucial for its handling and for predicting its behavior in various chemical environments. This section focuses on its stability towards hydrolysis and oxidation, as well as its photochemical reactivity.
Hydrolytic and Oxidative Stability Profiling in Chemical Systems
Hydrolytic Stability:
The hydrolytic stability of this compound is largely dependent on the pH of the environment. The ether linkage is generally stable under neutral and basic conditions. However, as discussed in the context of ether cleavage (Section 3.3.1), the molecule is susceptible to hydrolysis under acidic conditions. The acid-catalyzed cleavage of the ether bond represents the primary hydrolytic degradation pathway. The indanone core itself is relatively stable to hydrolysis.
Oxidative Stability:
The this compound molecule has several sites that could be susceptible to oxidation. The benzylic position of the indanone ring (the CH₂ group adjacent to the carbonyl) is a potential site for oxidation to a hydroxyl or carbonyl group. Additionally, the ether linkage can be a target for oxidation, potentially leading to the formation of hydroperoxides under certain conditions. The aromatic ring can also undergo oxidation, though this typically requires stronger oxidizing agents.
Table 2: Hypothetical Oxidative Stability Profile of this compound
| Oxidizing System | Potential Oxidation Site(s) | Plausible Degradation Products |
| Mild Oxidant (e.g., air, peroxide) | Ether Linkage | Hydroperoxide derivatives |
| Strong Oxidant (e.g., KMnO₄, CrO₃) | Benzylic CH₂, Aromatic Ring | 6-Cyclobutylmethoxy-indan-1,2-dione, Ring-opened products |
Photochemical Reactivity and Degradation Mechanisms
The photochemical behavior of this compound is expected to be influenced by both the indanone chromophore and the cyclobutyl moiety. Ketones such as 1-indanone (B140024) are known to undergo various photochemical reactions, including Norrish Type I and Type II reactions.
Norrish Type I Cleavage: This would involve the homolytic cleavage of the bond between the carbonyl group and the adjacent benzylic carbon, leading to the formation of a biradical intermediate. This intermediate could then undergo various subsequent reactions, including decarbonylation or rearrangement.
Norrish Type II Reaction: This pathway would involve intramolecular hydrogen abstraction by the excited carbonyl group from the γ-position. In this molecule, this could potentially involve the cyclobutyl ring, leading to ring-opening or other rearrangements.
Furthermore, the strained cyclobutane ring itself can be photochemically active and may undergo ring-opening upon irradiation. wikipedia.org The combination of the indanone photochemistry with the reactivity of the cyclobutyl group could lead to a complex mixture of degradation products. Irradiation of some 1-indanone derivatives has been shown to lead to byproducts such as those resulting from ring expansion. beilstein-journals.org
Advanced Spectroscopic and Structural Characterization of 6 Cyclobutylmethoxy Indan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for determining the structure of organic molecules in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) chemical shifts can be achieved, providing deep insights into the molecular framework of 6-Cyclobutylmethoxy-indan-1-one.
The analysis of this compound begins with the acquisition of 1D NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of each proton, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are utilized to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on computational predictions and typical chemical shift ranges for similar structural motifs.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 2.70 - 2.80 | Triplet |
| H-3 | 3.10 - 3.20 | Triplet |
| H-4 | 7.35 - 7.45 | Doublet |
| H-5 | 6.90 - 7.00 | Doublet of doublets |
| H-7 | 7.50 - 7.60 | Doublet |
| O-CH ₂- | 3.90 - 4.00 | Doublet |
| -CH (cyclobutyl) | 2.50 - 2.60 | Multiplet |
| Cyclobutyl CH₂ | 1.80 - 2.10 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on computational predictions and typical chemical shift ranges for similar structural motifs.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | ~207 |
| C-2 | ~36 |
| C-3 | ~26 |
| C-3a | ~154 |
| C-4 | ~125 |
| C-5 | ~110 |
| C-6 | ~160 |
| C-7 | ~128 |
| C-7a | ~135 |
| O-C H₂- | ~72 |
| -C H-(cyclobutyl) | ~35 |
| Cyclobutyl CH₂ | ~25, ~18 |
While the indanone core itself is planar, the cyclobutylmethoxy substituent introduces conformational flexibility. NMR spectroscopy, particularly through NOESY data and the analysis of coupling constants, can provide insights into the preferred spatial arrangement of the cyclobutyl ring relative to the indanone system. rsc.orgauremn.org.br The observation of through-space NOE correlations between specific protons of the cyclobutyl group and the aromatic protons of the indanone ring can help to define the dominant conformer in solution. nih.gov The magnitude of three-bond proton-proton coupling constants (³JHH) within the cyclobutyl ring can also be used to infer dihedral angles and thus the puckering of the four-membered ring. frontiersin.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be unambiguously established.
For this compound (C₁₄H₁₆O₂), the expected exact mass would be calculated and compared to the experimentally determined value.
Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint and helps to confirm the proposed structure. Common fragmentation pathways for ketones and ethers can be anticipated. For this compound, characteristic fragmentation would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group. libretexts.org
Loss of the cyclobutylmethoxy group: Cleavage of the ether bond, resulting in a fragment corresponding to the indanone core.
Fragmentation of the cyclobutyl ring: Cleavage of the four-membered ring, leading to smaller fragment ions. libretexts.org
McLafferty rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 216 | [M]⁺ | Molecular Ion |
| 133 | [M - C₅H₉O]⁺ | Loss of the cyclobutylmethoxy radical |
| 132 | [M - C₅H₁₀O]⁺ | Loss of cyclobutylmethanol |
| 104 | [C₇H₄O]⁺ | Further fragmentation of the indanone core |
| 83 | [C₅H₉O]⁺ | Cyclobutylmethoxy cation |
| 55 | [C₄H₇]⁺ | Loss of CO from the cyclobutylmethoxy fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. horiba.comwikipedia.org The resulting spectra provide a unique "fingerprint" that can be used for identification and to confirm the presence of specific functional groups. horiba.com
In the IR spectrum of this compound, the most prominent absorption band would be the strong C=O stretching vibration of the ketone group, typically appearing in the range of 1680-1700 cm⁻¹. Other key absorptions would include:
C-O-C stretching: Associated with the ether linkage, usually found in the 1250-1050 cm⁻¹ region.
Aromatic C=C stretching: Appearing in the 1600-1450 cm⁻¹ region.
Aromatic C-H stretching: Occurring above 3000 cm⁻¹.
Aliphatic C-H stretching: Occurring just below 3000 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. spectroscopyonline.com The aromatic ring vibrations and the C-C skeletal vibrations of the cyclobutyl and indanone moieties would be expected to show strong Raman scattering. nih.gov
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
| Ketone (C=O) | Stretching | 1680 - 1700 (Strong) | 1680 - 1700 (Medium-Weak) |
| Ether (C-O-C) | Asymmetric Stretch | 1250 - 1200 (Strong) | Weak |
| Ether (C-O-C) | Symmetric Stretch | 1070 - 1020 (Strong) | Medium |
| Aromatic C=C | Stretching | 1600 - 1450 (Medium-Weak) | Strong |
| Aromatic C-H | Stretching | 3100 - 3000 (Medium) | Medium |
| Aliphatic C-H | Stretching | 2980 - 2850 (Medium-Strong) | Strong |
X-ray Crystallography for Solid-State Structure Determination
The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the solid state. This technique would provide an unambiguous confirmation of the connectivity established by NMR and MS, and would reveal the solid-state conformation of the cyclobutylmethoxy substituent and the packing of the molecules in the crystal lattice.
Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding
No crystallographic data has been published for this compound. Consequently, an analysis of its crystal packing arrangement, including the identification and characterization of intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and specific hydrogen bonding patterns, cannot be performed. The determination of these features relies on the experimental results obtained from techniques like single-crystal X-ray diffraction, which have not been reported for this compound.
Solid-State Conformational Analysis and Polymorphism
There is no information available in the scientific literature concerning the solid-state conformational analysis of this compound. Such an analysis would typically involve techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy or comparison of molecular conformations in different crystalline environments. Furthermore, no studies have been identified that investigate the potential for polymorphism in this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of solid-state characterization, but its presence or absence in this compound has not been documented.
Mechanistic Biological Studies of this compound: A Review of In Vitro and In Silico Findings
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research detailing the mechanistic biological studies of the chemical compound this compound.
While the indan-1-one scaffold is a core structure in many biologically active molecules, and numerous derivatives have been synthesized and evaluated for a wide range of therapeutic applications, specific data for the this compound derivative is absent from the current body of scientific literature. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govresearchgate.net
Indan-1-one and its analogues are recognized for their potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents. nih.govbeilstein-journals.orgnih.gov Furthermore, they have been investigated for applications in the treatment of neurodegenerative diseases. nih.govnih.gov The synthesis of various indanone derivatives is well-documented, often employing methods such as Friedel–Crafts reactions and Nazarov cyclizations. nih.govbeilstein-journals.orgorganic-chemistry.org
However, the specific biological targets, biochemical pathways, and cellular effects of this compound have not been reported. Consequently, information regarding its activity in enzyme inhibition and activation assays, receptor binding studies, and protein-ligand interactions is unavailable. Similarly, there are no published in vitro studies on its modulation of cellular biochemical pathways or its cellular uptake and intracellular distribution.
The absence of such data prevents a detailed analysis as per the requested outline. Further research would be required to elucidate the potential biological activities and mechanisms of action for this compound.
Mechanistic Biological Studies in Vitro and in Silico Focus Only
Structure-Activity Relationship (SAR) Analysis for Biological Activity (in vitro focus)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For the indanone scaffold, research has demonstrated that substitutions on the aromatic ring and the cyclopentanone moiety can significantly modulate activity against various biological targets, including enzymes like acetylcholinesterase and monoamine oxidases. nih.govnih.govresearchgate.net
Systematic Modification of 6-Cyclobutylmethoxy-indan-1-one and Impact on Target Interaction
A systematic SAR study for this compound would be essential to delineate its therapeutic potential. However, no dedicated studies detailing the systematic modification of this specific compound have been published.
Such an investigation would typically involve the synthesis and in vitro testing of a series of analogs to probe the importance of each structural component. Key modifications would include:
Alteration of the Cyclobutyl Group: Replacing the cyclobutyl ring with other cyclic or acyclic alkyl groups of varying sizes (e.g., cyclopropyl, cyclopentyl, isopropyl, tert-butyl) would clarify the spatial and steric requirements of the binding pocket.
Modification of the Methoxy Linker: Varying the length of the alkyl chain in the alkoxy group (e.g., cyclobutyl-ethoxy, cyclobutyl-propoxy) or replacing the ether oxygen with other linkers (e.g., thioether, amine) would assess the role of the linker's length, flexibility, and hydrogen-bonding capacity.
Substitution on the Indanone Core: Introducing various substituents (e.g., halogens, hydroxyl, amino groups) at other available positions on the aromatic ring of the indanone core would provide insights into electronic and steric influences on target binding.
The biological activity of these synthesized analogs would then be evaluated in relevant in vitro assays to determine how each structural change impacts the compound's potency and selectivity for its intended biological target.
Identification of Key Pharmacophoric Elements for Desired in vitro Activities
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these elements is crucial for designing new, more potent compounds. nih.govnih.gov For the general class of indanones, key pharmacophoric features often include a hydrophobic aromatic region, a hydrogen bond acceptor (the ketone oxygen), and specific spatial arrangements of substituents that interact with the target protein. nih.gov
For this compound, a specific pharmacophore model has not been developed due to the lack of a defined biological target and a series of active analogs. A computational study to identify its key pharmacophoric elements would typically involve:
The Indanone Scaffold: Serving as the core rigid structure.
The Carbonyl Group: Likely acting as a hydrogen bond acceptor.
The Aromatic Ring: Providing a hydrophobic surface for π-π stacking or hydrophobic interactions.
The Cyclobutylmethoxy Group: A key hydrophobic and sterically defined feature at the 6-position, which would occupy a specific pocket in a target protein. The ether oxygen may also act as a hydrogen bond acceptor.
Without experimental data from a series of active compounds, any proposed pharmacophore model for this specific molecule remains hypothetical.
Metabolic Transformations (In Vitro Enzymatic Studies)
In vitro metabolic studies are critical for predicting a compound's metabolic fate in vivo, including its rate of clearance and potential for drug-drug interactions. nih.govnuvisan.com These studies typically utilize subcellular fractions like liver microsomes or recombinant enzymes, primarily from the Cytochrome P450 (CYP) superfamily. nih.govscispace.com
Identification of Metabolites Formed by Recombinant Enzymes or Cellular Fractions (in vitro)
There are no published studies identifying the specific metabolites of this compound following incubation with recombinant enzymes or cellular fractions.
Based on the known metabolic pathways for similar structures, potential biotransformations could include:
O-Dealkylation: Cleavage of the ether bond to remove the cyclobutyl-methyl group, resulting in the formation of 6-hydroxy-indan-1-one. This is a common metabolic pathway for alkoxy-substituted aromatic compounds.
Hydroxylation: Addition of a hydroxyl group to either the indanone aromatic ring, the aliphatic part of the indanone core, or the cyclobutyl ring. Studies on the basic 1-indanone (B140024) structure have shown that hydroxylation can occur. nih.gov
Reduction of the Ketone: Conversion of the ketone at the 1-position to a secondary alcohol, forming 6-Cyclobutylmethoxy-indan-1-ol.
To definitively identify metabolites, the compound would need to be incubated with human liver microsomes or specific recombinant CYP enzymes. The resulting mixture would then be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the structures of the metabolic products.
Enzyme Kinetics of Metabolic Pathways (e.g., Cytochrome P450 interactions in vitro)
Enzyme kinetics studies determine the rate at which a compound is metabolized by a specific enzyme, providing key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). du.ac.inwikipedia.org This information helps predict the compound's metabolic clearance and its potential to inhibit or induce metabolizing enzymes.
Specific enzyme kinetic data for the metabolism of this compound are not available. A typical in vitro study would involve:
Reaction Phenotyping: Incubating the compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) to identify which isoforms are primarily responsible for its metabolism.
Kinetic Parameter Determination: For the primary metabolizing enzymes identified, incubations would be performed with varying substrate concentrations. The rate of metabolite formation would be measured to calculate Km and Vmax. This data allows for the calculation of intrinsic clearance (CLint = Vmax/Km).
Such studies would be crucial to understand the metabolic profile of this compound and to anticipate its behavior and potential interactions if used as a therapeutic agent.
Applications in Chemical Synthesis and Materials Science Research Non Biological/non Clinical
Utilization as a Synthetic Building Block for Advanced Organic Molecules
The primary application of 1-indanone (B140024) derivatives is as intermediates in the synthesis of more complex molecular architectures. nih.govresearchgate.net The reactivity of the ketone and the alpha-carbon, combined with the ability to functionalize the aromatic ring, makes them powerful tools for synthetic chemists.
The 1-indanone skeleton is a common structural motif found in some natural products and serves as a key intermediate in their laboratory synthesis. nih.gov Synthetic strategies often involve the elaboration of the five-membered ring or further annulation to the benzene (B151609) ring.
The presence of the 6-cyclobutylmethoxy group in 6-Cyclobutylmethoxy-indan-1-one offers a unique handle for synthetic design. The methoxy moiety is a moderately activating, ortho-, para-directing group, which would influence the regioselectivity of electrophilic aromatic substitution reactions at the 5- and 7-positions. This directing effect is crucial for controlling the introduction of additional substituents during a synthetic sequence. The bulky cyclobutyl group could impart specific steric properties, potentially influencing the conformation of intermediates and the stereochemical outcome of subsequent reactions.
Table 1: Potential Synthetic Transformations of the this compound Scaffold
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Brominated indanone derivatives |
| Aldol (B89426) Condensation | Aldehyde, Base | 2-Alkylidene-indan-1-one derivatives |
| Reduction | NaBH₄, MeOH | 6-Cyclobutylmethoxy-indan-1-ol |
| Grignard Reaction | R-MgBr, THF | Tertiary alcohol derivatives |
This table represents general reactions of 1-indanones and their plausible application to the title compound.
In both divergent and convergent synthesis, a central intermediate is modified to produce a library of related compounds or combined with other fragments to build a complex target, respectively. The 1-indanone core is well-suited for such strategies. nih.gov
This compound could serve as a key intermediate in these synthetic approaches. For instance, in a divergent synthesis, the ketone could be transformed into a variety of functional groups (e.g., alcohol, amine, alkene), while the aromatic ring could undergo different substitutions. The cyclobutylmethoxy group provides a distinct chemical marker and can influence the physical properties, such as solubility and crystallinity, of the resulting library of compounds. In a convergent strategy, the indanone moiety could be prepared and functionalized separately before being coupled with another complex molecular fragment.
Development of Novel Ligands or Catalysts in Asymmetric Synthesis
The indane framework is a key component in several privileged chiral ligands and organocatalysts used in asymmetric synthesis, where the creation of a specific stereoisomer is desired.
While there is no specific literature on the use of this compound for this purpose, the indane scaffold is central to important ligands like those used in Noyori's asymmetric hydrogenation catalysts. Typically, these ligands are derived from amino-indanol or related structures. This compound could potentially be a precursor for a new class of chiral ligands. The synthesis would involve asymmetric reduction of the ketone to an alcohol, followed by conversion to an amine and further elaboration. The 6-cyclobutylmethoxy group would be an integral part of the ligand backbone, potentially influencing the electronic environment and steric bulk around the metal center, which in turn could modulate the enantioselectivity of the catalyzed reaction.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules (linkers). The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. While the direct use of this compound as a linker is unlikely due to the lack of common coordinating groups like carboxylic acids or pyridines, it could serve as a precursor to such linkers. For example, the aromatic ring could be functionalized with carboxylate groups. The bulky cyclobutylmethoxy substituent could influence the resulting MOF's pore size, topology, and guest-host properties by occupying significant space within the framework structure.
Integration into Functional Materials (e.g., polymers, optoelectronics, sensors)
The 1-indanone core can be incorporated into larger molecular systems to create functional materials with specific optical or electronic properties. nih.gov
Derivatives of 1-indanone have been investigated for their potential in creating photochromic and organic luminescent materials. The properties of such materials are dictated by the electronic nature of the aromatic system and its substituents. The electron-donating 6-cyclobutylmethoxy group would be expected to influence the photophysical properties of any material derived from this indanone. For instance, it could shift the absorption and emission wavelengths of a fluorescent molecule.
In the context of polymers, this compound could be chemically modified to be incorporated as a monomer. For example, conversion to a diol or a diamine would allow its inclusion in polyesters or polyamides. The rigid and bulky nature of the indanone core, along with the cyclobutyl group, could enhance the thermal stability and modify the mechanical properties of the resulting polymer. Furthermore, the presence of the ether linkage and the ketone (or its derivatives) could be exploited for creating responsive materials, for example, in chemical sensors where binding of an analyte could trigger a detectable change in the material's properties.
Monomers or Polymerization Initiators
There is currently no readily available research demonstrating the use of this compound as a monomer in polymerization reactions. For a compound to act as a monomer, it typically needs to possess polymerizable functional groups, such as vinyl groups or cyclic structures that can undergo ring-opening polymerization. While the indanone structure contains a ketone and an ether group, these are not typically involved in common polymerization pathways.
Similarly, there is no evidence to suggest that this compound functions as a polymerization initiator. Initiators are substances that can produce radical, cationic, or anionic species to start a polymerization chain reaction. The chemical structure of this compound does not inherently suggest this type of reactivity under typical polymerization conditions.
Precursors for Advanced Electronic or Optical Materials
The potential of this compound as a precursor for advanced electronic or optical materials also remains an underexplored area. Precursors for such materials often possess specific properties, such as extended conjugation, charge-transport capabilities, or unique photophysical characteristics. While the aromatic nature of the indanone core is a starting point, further functionalization is often required to impart the desired electronic or optical properties. The influence of the 6-cyclobutylmethoxy group on these properties has not been the subject of published research.
Advanced Analytical Methodologies for Research Scale Detection and Quantification
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
Quantitative Analysis in Reaction Mixtures and Research Samples
No published HPLC methods for the quantitative analysis of 6-Cyclobutylmethoxy-indan-1-one were identified.
Chiral HPLC for Enantiomeric Excess Determination (if applicable)
Without information on the chirality of this compound or any developed chiral separation methods, this section cannot be completed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
No information on the analysis of this compound or its volatile derivatives by GC-MS is available in the public domain.
Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) for High-Resolution Separations
There are no documented applications of CE or SFC for the analysis of this compound.
Spectrophotometric Methods (UV-Vis) for Concentration Determination in Research Contexts
No studies detailing the use of UV-Vis spectrophotometry for the concentration determination of this compound have been found.
Future Research Directions and Unexplored Avenues for 6 Cyclobutylmethoxy Indan 1 One
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of 1-indanones is well-documented, with numerous methods available for the construction of the core indanone framework. beilstein-journals.orgorganic-chemistry.org Traditional approaches often involve intramolecular Friedel-Crafts reactions of 3-phenylpropionic acids or their corresponding acyl chlorides. beilstein-journals.org For 6-Cyclobutylmethoxy-indan-1-one, a plausible synthetic route would start from a correspondingly substituted phenylpropionic acid.
Future research should focus on developing more sustainable and efficient synthetic strategies. This could include:
Catalytic C-H Activation: Exploring transition-metal catalyzed C-H activation/annulation reactions of appropriately substituted aromatic precursors with cyclobutyl-containing building blocks could offer a more atom-economical and direct route to the target molecule, minimizing the need for pre-functionalized starting materials.
Photoredox Catalysis: Investigating light-mediated radical cyclizations could provide a milder and more environmentally friendly alternative to traditional methods that often require harsh reagents and high temperatures.
Flow Chemistry: The development of continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and product consistency compared to batch production methods.
A comparative table of potential synthetic starting materials is presented below.
| Starting Material Class | Potential Precursor for this compound | Synthetic Strategy |
| Phenylpropionic Acids | 3-(4-(Cyclobutylmethoxy)phenyl)propanoic acid | Intramolecular Friedel-Crafts Acylation |
| Aryl Halides | 1-(Cyclobutylmethoxy)-4-iodobenzene | Palladium-catalyzed Carbonylative Cyclization with an appropriate alkyne |
| Enones | Chalcone derivatives bearing a cyclobutylmethoxy group | Nazarov Cyclization |
Deeper Mechanistic Insights into Chemical Transformations
The reactivity of the 1-indanone (B140024) core is characterized by the presence of a ketone and an α-methylene group, offering multiple sites for chemical modification. nih.gov Future studies should aim to elucidate the mechanistic details of key transformations as applied to this compound.
Key areas for investigation include:
Stereoselective Reductions: Understanding the facial selectivity of the ketone reduction to the corresponding indanol is crucial for accessing chiral derivatives. The steric and electronic influence of the 6-cyclobutylmethoxy group on the stereochemical outcome of these reductions warrants detailed investigation.
α-Functionalization: The kinetics and thermodynamics of enolate formation and subsequent reaction at the α-position should be studied. The cyclobutylmethoxy substituent may influence the acidity of the α-protons and the reactivity of the resulting enolate.
Ring Expansion and Rearrangement Reactions: Investigating reactions that lead to larger ring systems or rearranged scaffolds, such as the Baeyer-Villiger oxidation or Tiffeneau-Demjanov rearrangement, could open doors to novel molecular architectures.
Advanced Applications of Computational Modeling
Computational chemistry can serve as a powerful tool to predict and understand the properties and reactivity of this compound before embarking on extensive experimental work.
Future computational studies should focus on:
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.
Reaction Pathway Modeling: Using Density Functional Theory (DFT) or other high-level computational methods to model the transition states and reaction profiles of potential synthetic and derivatization reactions, providing insights into reaction mechanisms and predicting product distributions.
Discovery of New Mechanistic Biological Interactions (in vitro and in silico)
The 1-indanone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.govnih.govresearchgate.net The introduction of a cyclobutylmethoxy group could modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, potentially leading to novel therapeutic agents.
Unexplored biological avenues include:
Enzyme Inhibition Studies: In silico docking studies followed by in vitro enzymatic assays could identify potential protein targets. The 1-indanone core is a known feature in acetylcholinesterase inhibitors, and the lipophilic cyclobutylmethoxy group could enhance binding to this or other enzymes. nih.gov
Antiproliferative and Antimicrobial Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify any potential cytotoxic or antimicrobial activity. nih.gov The structural similarity to other bioactive indanones suggests this could be a fruitful area of investigation. nih.govnih.gov
A table summarizing potential biological activities of 1-indanone derivatives is provided below.
| Biological Activity | Known 1-Indanone Examples | Potential for this compound |
| Anti-Alzheimer's | Donepezil nih.gov | The cyclobutylmethoxy group could interact with hydrophobic pockets in acetylcholinesterase. |
| Anticancer | Various substituted indanones nih.gov | The novel substituent may confer selectivity for specific cancer cell types. |
| Antiviral | Indanone derivatives targeting viral replication nih.gov | The compound could be screened against a range of viruses to identify novel antiviral properties. |
| Anti-inflammatory | Indomethacin (structurally related) nih.gov | The indanone core is associated with anti-inflammatory effects. |
Potential for Innovation in Non-Biological Materials Science and Catalysis
Beyond its biological potential, the unique structural features of this compound could be exploited in the development of new materials and catalysts.
Future research in this area could explore:
Polymer Chemistry: The indanone moiety can be incorporated into polymer backbones or used as a monomer in polymerization reactions. The cyclobutylmethoxy group could influence the thermal and mechanical properties of the resulting polymers.
Organic Electronics: Indanone derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound should be characterized to assess its suitability for such applications.
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands for asymmetric metal catalysis or as organocatalysts. The defined stereochemistry of the indane backbone can provide a rigid scaffold for inducing chirality in chemical reactions.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 6-Cyclobutylmethoxy-indan-1-one, and how can researchers validate their findings?
- Methodological Answer :
- Techniques : Use H and C NMR to confirm molecular structure, IR spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight validation.
- Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT) simulations) and published analogs. Ensure consistency across replicates (minimum three trials) to account for instrumental variability .
- Table: Key Spectroscopic Parameters
Q. How should researchers design initial biological activity screenings for this compound?
- Methodological Answer :
- Assay Selection : Use enzyme inhibition assays (e.g., kinase or protease targets) relevant to the compound’s hypothesized mechanism. Include positive/negative controls and dose-response curves.
- Replication : Perform triplicate experiments to assess reproducibility. Use statistical tools (e.g., ANOVA) to evaluate significance .
- Data Interpretation : Normalize activity to controls and calculate IC values. Compare results with structurally similar compounds to infer structure-activity relationships (SAR) .
Q. What protocols ensure stability and optimal storage conditions for this compound?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via HPLC or TLC.
- Storage : Store in amber vials at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation. Validate stability over 6-12 months with periodic analytical checks .
Advanced Research Questions
Q. How can mechanistic studies elucidate the interaction between this compound and target enzymes?
- Methodological Answer :
- Techniques : Employ X-ray crystallography or cryo-EM for structural insights. Use isothermal titration calorimetry (ITC) to measure binding affinity ().
- Computational Aids : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by molecular dynamics simulations to assess stability .
- Validation : Mutagenesis studies to confirm critical residues identified in silico .
Q. What computational strategies improve the predictive accuracy of this compound’s physicochemical properties?
- Methodological Answer :
- Models : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors.
- Validation : Compare predicted vs. experimental values (e.g., solubility, permeability) using root-mean-square error (RMSE) analysis. Calibrate models with leave-one-out cross-validation .
Q. How can researchers resolve discrepancies in reported biological activity across in vitro studies?
- Methodological Answer :
- Systematic Review : Conduct meta-analysis of existing data, stratifying by assay type, cell lines, and experimental conditions.
- Replication : Redesign experiments with standardized protocols (e.g., identical buffer systems, cell passage numbers). Use Bland-Altman plots to assess inter-lab variability .
- Statistical Tools : Apply multivariate regression to identify confounding variables (e.g., solvent choice, incubation time) .
Q. What methodologies assess the environmental fate of this compound in aqueous systems?
- Methodological Answer :
- Degradation Studies : Simulate hydrolytic/photolytic degradation using EPA guidelines. Quantify metabolites via LC-MS/MS.
- Adsorption Analysis : Measure partition coefficients () using batch equilibrium tests with soil samples. Correlate with computational predictions (e.g., EPI Suite) .
Q. How can Design of Experiments (DoE) optimize synthetic yield of this compound?
- Methodological Answer :
- Variables : Test reaction temperature, catalyst loading, and solvent polarity using a factorial design.
- Analysis : Apply response surface methodology (RSM) to identify optimal conditions. Validate with three confirmation runs .
- Table: Example DoE Parameters
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 85°C |
| Catalyst | 5–15 mol% | 10 mol% |
| Solvent | DMF, THF, Toluene | Toluene |
Guidelines for Rigorous Research Design
- Frameworks : Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies and FINER (Feasible, Interesting, Novel, Ethical, Relevant) for evaluating research questions .
- Data Integrity : Include raw data in appendices, with processed data in the main text. Address uncertainties (e.g., instrument error ±2%) in calculations .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., inert atmosphere, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
